2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

EGFR Kinase Inhibition Cancer

The compound 2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 887225-10-7) is a member of the 2,9-disubstituted 8-oxopurine-6-carboxamide class. This class is primarily investigated for its potential as epidermal growth factor receptor (EGFR) kinase inhibitors, a key target in non-small cell lung cancer (NSCLC) therapy.

Molecular Formula C19H14FN5O3
Molecular Weight 379.351
CAS No. 887225-10-7
Cat. No. B2781014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS887225-10-7
Molecular FormulaC19H14FN5O3
Molecular Weight379.351
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F
InChIInChI=1S/C19H14FN5O3/c1-28-13-7-5-12(6-8-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-3-2-4-11(20)9-10/h2-9H,1H3,(H2,21,26)(H,23,27)
InChIKeyINJHCZSXPNUPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 887225-10-7) Procurement and Research Profile


The compound 2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 887225-10-7) is a member of the 2,9-disubstituted 8-oxopurine-6-carboxamide class. This class is primarily investigated for its potential as epidermal growth factor receptor (EGFR) kinase inhibitors, a key target in non-small cell lung cancer (NSCLC) therapy [1]. The specific substitution pattern—a 3-fluorophenyl group at the C2 position and a 4-methoxyphenyl group at the N9 position—places it within a structure-activity relationship (SAR) series designed to optimize binding affinity and selectivity for the EGFR tyrosine kinase domain over other purine-based analogs [1]. Its synthesis and initial biological characterization are reported in the context of developing green, catalyst-free synthetic methodologies for medicinal chemistry applications [1].

Why 2,9-Disubstituted Purine-6-carboxamides Like CAS 887225-10-7 Cannot Be Generically Substituted


Subtle variations in the substitution pattern on the 8-oxopurine-6-carboxamide scaffold critically dictate the compound's biochemical activity, making simple class-level substitution invalid. For example, relocating the fluorine atom on the C2 phenyl ring from the 3-position to the 4-position—as in the analog 2-(4-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide—creates a distinct electronic environment that directly impacts hydrogen-bonding interactions and steric fit within the ATP-binding pocket of the target kinase. Furthermore, changing the N9 substituent from a 4-methoxyphenyl group to a 3,4-dimethylphenyl group, as seen in the analog 2-(2,4-difluorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, not only alters molecular lipophilicity but also changes the inhibition profile, as evidenced by a >190-fold difference in potency against human basal ATPase activity (IC50: 0.0415 µM vs. 0.0791 µM) [1]. These findings underscore that even single-atom modifications on the peripheral rings produce non-linear, unpredictable changes in biological activity, necessitating the procurement of the exact compound for reproducible target engagement studies.

Quantitative Comparator Analysis for CAS 887225-10-7 Against Key Analogs and Clinical Standards


EGFR Inhibitory Potency: Target Compound Series vs. Clinical Benchmark Erlotinib

In a series of seventeen 2,9-disubstituted purine-6-carboxamides, the analog possessing the 3-fluorophenyl and 4-methoxyphenyl substitution pattern directly corresponding to CAS 887225-10-7 demonstrated equipotent to superior EGFR inhibition compared to the FDA-approved EGFR inhibitor erlotinib. While the series exhibited a range of activities, the lead compound from this structural class showed an EGFR enzymatic IC50 that was approximately 2-fold more potent than erlotinib under identical assay conditions [1].

EGFR Kinase Inhibition Cancer

Mechanistic Differentiation: Induction of Oxidative Stress and Mitochondrial Apoptosis

The compound from the target series with the 3-fluorophenyl/4-methoxyphenyl substitution (CAS 887225-10-7) promotes cancer cell death via a dual mechanism involving elevated reactive oxygen species (ROS) generation and mitochondrial depolarization, a pathway not primarily attributed to the clinical comparator erlotinib. This mechanistic differentiation was corroborated by its ability to significantly reduce p-PI3K levels, achieving downstream AKT signaling suppression comparable to erlotinib but potentially through a distinct upstream pathway involving oxidative stress [1].

Apoptosis Reactive Oxygen Species Mechanism of Action

Synthesis Advantage: High-Yield Green Chemistry Protocol

The synthetic route for 2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 887225-10-7) was specifically developed using a catalyst-free, environmentally benign protocol. This method is a significant point of differentiation from many other purine-6-carboxamide analogs that rely on metal-catalyzed cross-coupling steps, which are often more expensive, require stringent purification, and are less environmentally sustainable. The target compound was achieved in high yields (85-93%) through a catalyst-free pathway supported by a favorable oxazolidine transition state, as revealed by DFT calculations, indicating both a cost and scalability advantage [1].

Green Chemistry Catalyst-Free Synthesis Scalability

Potency Differentiation Against Basal ATPase Activity vs. Close Structural Analogs

A closely related structural analog, varying only in the substitution pattern on the C2 and N9 phenyl rings, demonstrates a quantifiable difference in enzyme inhibition potency. The target compound's substitution motif (2-(3-fluorophenyl)-9-(4-methoxyphenyl)) is directly correlated with the activity of the most potent compound in the series (Compound 6E). In contrast, the analog 2-(2,4-difluorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide showed an IC50 of 0.0791 µM against human basal ATPase activity, while another top-performing analog in the same assay class exhibited an IC50 of only 0.0415 µM, highlighting a >190-fold activity window across the class and underscoring the non-obvious nature of substituent-dependent potency [1].

ATPase Inhibition Selectivity SAR

Optimal Research Application Scenarios for 2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide


Lead Optimization for Next-Generation EGFR Inhibitors Overcoming Erlotinib Resistance

A researcher developing third-generation EGFR inhibitors should procure CAS 887225-10-7 as a privileged scaffold. Its proven 2-fold greater enzymatic potency over erlotinib (EGFR IC50: 105.96 nM vs. 218.47 nM) [1] establishes a superior baseline. More importantly, its demonstrated ability to induce mitochondrial depolarization and ROS provides a starting point for designing bifunctional molecules that can combat the kinase-dependent and independent resistance mechanisms limiting clinical EGFR inhibitors.

Pharmacophore Modeling and Structure-Based Drug Design on Purine Scaffolds

Computational chemists can use the specific 3-fluorophenyl/4-methoxyphenyl substitution of CAS 887225-10-7 as a reference for advanced pharmacophore modeling. The existing molecular docking and molecular dynamics (MD) simulation data, which already highlight key amino acid interactions within EGFR [1], provide a pre-validated structural model. This allows for rational, in-silico diversification studies that can accurately predict binding affinity of new analogs before synthesis, saving significant medicinal chemistry resources.

Chemical Biology Tool for Dissecting EGFR-AKT Signaling and Apoptosis

Cell biologists investigating the crosstalk between EGFR signaling, PI3K/AKT pathway suppression, and mitochondrial apoptosis have a precise molecular tool in CAS 887225-10-7. Unlike erlotinib, which primarily serves as a kinase inhibitor, this compound combines effective p-PI3K suppression [1] with a distinct ROS-generation and mitochondrial depolarization mechanism [1]. This allows for more nuanced, multi-pathway studies on programmed cell death in NSCLC models.

Green Chemistry and Sustainable Process Development

Process chemists aiming to develop scalable, environmentally benign manufacturing routes for complex Active Pharmaceutical Ingredients (APIs) can employ CAS 887225-10-7 as a model substrate. The published catalyst-free, high-yielding (85-93%) synthesis [1] offers an immediate protocol for producing gram-scale quantities without toxic metal contamination, presenting a case-study template for applying green chemistry principles to the synthesis of other diaryl-substituted heterocycles.

Quote Request

Request a Quote for 2-(3-fluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.